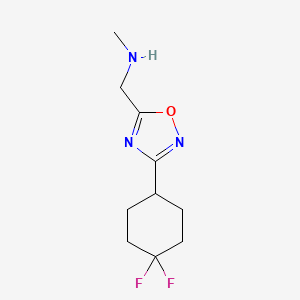

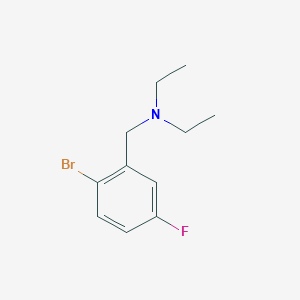

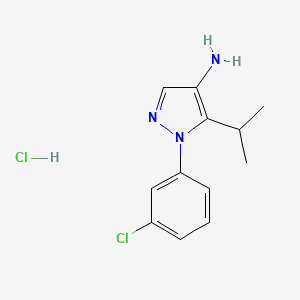

![molecular formula C20H22F2N2O2 B1458618 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine CAS No. 1704068-67-6](/img/structure/B1458618.png)

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine

Vue d'ensemble

Description

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “difluoro” indicates the presence of two fluorine atoms, and “dimorpholine” suggests the presence of two morpholine rings. Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

Based on the name, this compound likely has a biphenyl core structure, with the two phenyl rings connected by a single bond. The “4,4’” positions on the biphenyl structure are substituted with fluorine atoms, and the “3,3’” positions are likely where the morpholine rings are attached .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of the fluorine atoms and morpholine rings. Fluorine atoms are highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could affect the compound’s polarity, and the morpholine rings could influence its solubility .Applications De Recherche Scientifique

Crystal Engineering

- Field : Crystal Engineering .

- Application : The compound 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid and its derivatives have been used to study the influence of the hydrogen bonding potential on crystal packing .

- Method : The study involved the crystal structures of three derivatives of the compound. The acid itself, its ethyl ester, and hydrazide have been chosen for the study .

- Results : In the acid and its ethyl ester, short intramolecular O–H⋯O hydrogen bonds between the hydroxyl and carbonyl groups engage the strong hydrogen bond donors and acceptors .

Organic Chemistry

- Field : Organic Chemistry .

- Application : The compound 4-Fluoro-4-Methyl-4H-Pyrazoles has been used in Diels–Alder reactions .

- Method : The study involved the synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles and their reactivity in Diels–Alder reactions .

- Results : The study found that 4-Fluoro-4-Methyl-3,5-diphenyl-4H-pyrazole manifested lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole .

Fluorescent Label for Carbohydrate Nanomaterials

- Field : Nanotechnology .

- Application : A new pH insensitive and hydrolitically stable fluorophore, 10-(4-(3,5-dichlorophenoxy)phenyl)-2,8-diethyl-5,5-difluoro-1,3,7,9-tetramethyl-5 H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine (mDTEB), has been synthesized for use as a fluorescent label for carbohydrate nanomaterials .

- Method : The fluorophore is based on the high quantum yield Boron-dipyrromethene (BODIPY) fluorescent center and is equipped with a reactive handle for convenient attachment to polysaccharides .

- Results : The effectiveness of this fluorophore was validated by labelling cellulose nano fibers (CNFs) to produce homogeneously labelled bright nanofibrils for toxicity studies .

BODIPY Fluorescent Dye

- Field : Organic Chemistry .

- Application : The core compound of the BODIPY fluorescent dye class, 4,4-Difluoro-4-bora- (3a,4a)-diaza- s -indacene, has been synthesized .

- Method : The compound exhibits a fluorescence lifetime of 7.2 ns and has a high photostability .

- Results : This compound is used as active media in dye lasers due to their high extinction coefficients, high fluorescence quantum yields, high photostability and a convenient excitation with Ar-ion Lasers (~500 nm) .

Pseudosymmetry and Polymorphism

- Field : Crystallography .

- Application : The crystal structures of three derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid have been studied to understand the influence of the hydrogen bonding potential on crystal packing .

- Method : The study involved the acid itself, its ethyl ester, and hydrazide .

- Results : In the acid and its ethyl ester, short intramolecular O–H⋯O hydrogen bonds between the hydroxyl and carbonyl groups engage the strong hydrogen bond donors and acceptors .

Synthesis of Terphenyl Derivative

- Field : Organic Chemistry .

- Application : A new terphenyl derivative has been synthesized from the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .

- Method : The synthesized compound is well characterized by IR, NMR, LCMS and elemental analysis .

- Results : This new terphenyl derivative could potentially be used in a variety of applications given the wide range of biological activities exhibited by some terphenyls .

Propriétés

IUPAC Name |

4-[3-fluoro-5-(3-fluoro-5-morpholin-4-ylphenyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O2/c21-17-9-15(11-19(13-17)23-1-5-25-6-2-23)16-10-18(22)14-20(12-16)24-3-7-26-8-4-24/h9-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNGQTYJLWZHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C3=CC(=CC(=C3)F)N4CCOCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182375 | |

| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine | |

CAS RN |

1704068-67-6 | |

| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

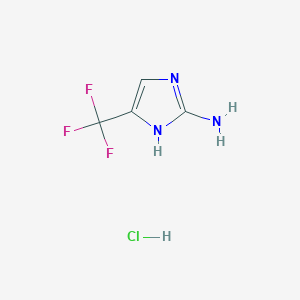

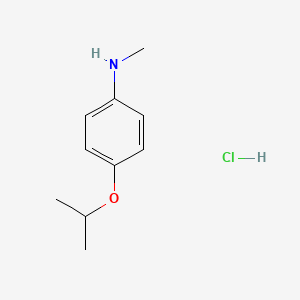

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

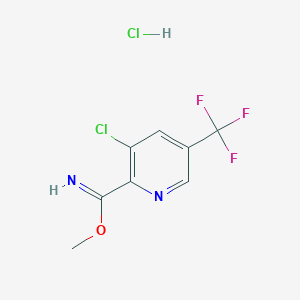

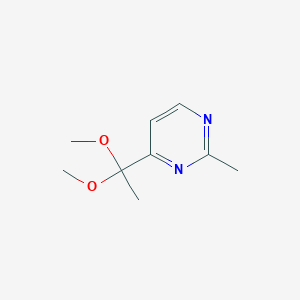

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

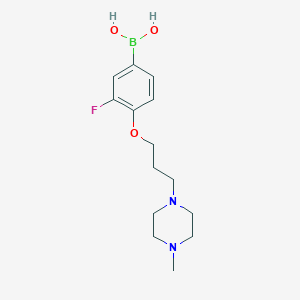

![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)